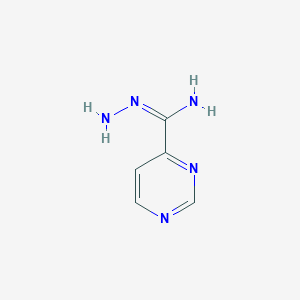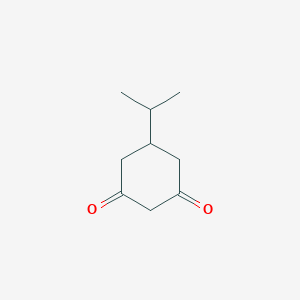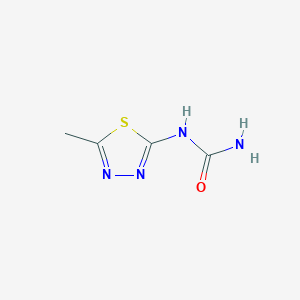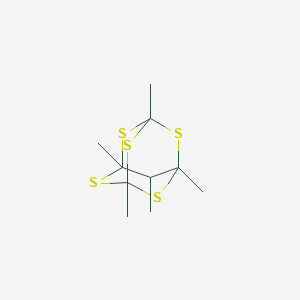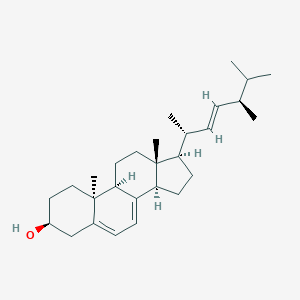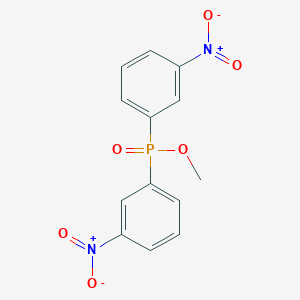
Methyl bis(3-nitrophenyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl bis(3-nitrophenyl)phosphinate (MNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNP is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 329.2 g/mol.
作用機序
Methyl bis(3-nitrophenyl)phosphinate acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses, resulting in overstimulation of the nervous system. This leads to various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage.
生化学的および生理学的効果
Methyl bis(3-nitrophenyl)phosphinate has been shown to cause various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage. In addition, Methyl bis(3-nitrophenyl)phosphinate has been shown to exhibit anticancer, antiviral, and antimicrobial properties.
実験室実験の利点と制限
Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, Methyl bis(3-nitrophenyl)phosphinate is highly toxic and requires special precautions during handling and disposal. Methyl bis(3-nitrophenyl)phosphinate also has limited water solubility, which may limit its applications in certain experiments.
将来の方向性
Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new pesticides, nerve agents, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate can also be used as a tool for studying the cholinergic system and its role in various physiological processes. Furthermore, the development of new methods for the synthesis of Methyl bis(3-nitrophenyl)phosphinate and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
Methyl bis(3-nitrophenyl)phosphinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl bis(3-nitrophenyl)phosphinate exhibits cholinesterase inhibitory properties and has been identified as a potential precursor for the synthesis of nerve agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate also exhibits various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability and ease of synthesis, but also has limitations due to its toxicity and limited water solubility. Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new compounds with unique properties and applications.
合成法
Methyl bis(3-nitrophenyl)phosphinate can be synthesized using different methods, including the reaction of methylphosphonic dichloride with 3-nitroaniline, followed by reduction with sodium borohydride. Another method involves the reaction of methylphosphonic acid with 3-nitroaniline in the presence of a dehydrating agent, such as thionyl chloride. The synthesized product is then purified by recrystallization using a suitable solvent.
科学的研究の応用
Methyl bis(3-nitrophenyl)phosphinate has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate has been identified as a potential precursor for the synthesis of nerve agents, such as sarin and soman. Methyl bis(3-nitrophenyl)phosphinate also exhibits insecticidal properties, making it a potential candidate for the development of new pesticides. In the pharmaceutical industry, Methyl bis(3-nitrophenyl)phosphinate has been studied for its anticancer, antiviral, and antimicrobial properties.
特性
CAS番号 |
18621-10-8 |
|---|---|
製品名 |
Methyl bis(3-nitrophenyl)phosphinate |
分子式 |
C13H11N2O6P |
分子量 |
322.21 g/mol |
IUPAC名 |
1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
InChIキー |
CCTYCPDETARRDH-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
正規SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
同義語 |
Bis(m-nitrophenyl)phosphinic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




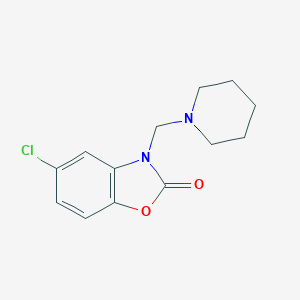
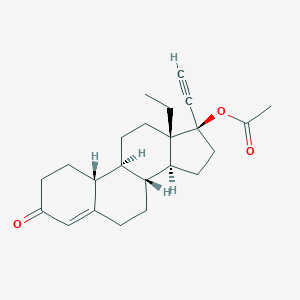
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
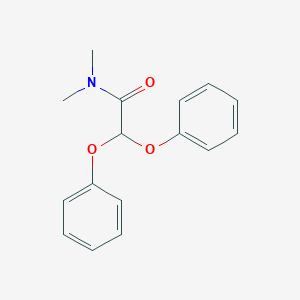
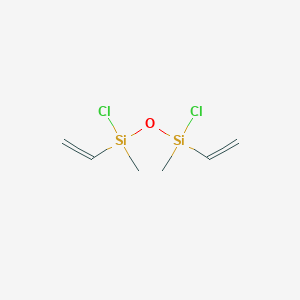
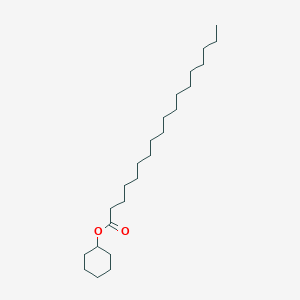

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
